REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH2:7]([CH:9]([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:10]O)[CH3:8].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[C:1]([CH2:3][C:4]([O:6][CH2:10][CH:9]([CH2:7][CH3:8])[CH2:12][CH2:13][CH2:14][CH3:15])=[O:5])#[N:2] |f:2.3|
|
Name
|
four
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 85-90° C. for 10 minutes before separation of the phases
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Afterwards, the mixture is heated
|
Type
|
DISTILLATION
|
Details
|
is azeotropically distilled out
|
Type
|
CUSTOM
|
Details
|
at a temperature of 130° C.
|
Type
|
DISTILLATION
|
Details
|
The azeotropic distillation
|
Type
|
TEMPERATURE
|
Details
|
is maintained for further 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
while gradually increasing the vacuum from 400 mbar to 30 mbar in order
|
Type
|
TEMPERATURE
|
Details
|
to maintain a temperature of 130° C. until no further water
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 90° C
|
Type
|
ADDITION
|
Details
|
After the addition of about 100 ml water (pre heated to 90° C.)
|
Type
|
CUSTOM
|
Details
|
fitted with mechanical agitator
|
Type
|
DISTILLATION
|
Details
|
Excess 2-Ethylhexanol is distilled out at 130-140° C. under a vacuum of 10-30 mbar
|
Type
|
TEMPERATURE
|
Details
|
When complete increase the vacuum to 1.5 mbar
|
Type
|
DISTILLATION
|
Details
|
distilled out 2-ethylhexyl cyanoacetate at 130-140° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)OCC(CCCC)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |